molecular formula C12H10N2OS B3012584 2-[(3-Methylthiophen-2-yl)methoxy]pyridine-3-carbonitrile CAS No. 2200853-58-1

2-[(3-Methylthiophen-2-yl)methoxy]pyridine-3-carbonitrile

Cat. No.: B3012584
CAS No.: 2200853-58-1
M. Wt: 230.29
InChI Key: WLUNFWIOBVXKKB-UHFFFAOYSA-N
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Description

2-[(3-Methylthiophen-2-yl)methoxy]pyridine-3-carbonitrile is a heterocyclic compound that features both a thiophene and a pyridine ring. The presence of these rings makes it a versatile molecule with potential applications in various fields, including medicinal chemistry and materials science. The thiophene ring is known for its aromatic stability and electronic properties, while the pyridine ring is a common scaffold in many biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Methylthiophen-2-yl)methoxy]pyridine-3-carbonitrile typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing by-products. Common industrial techniques include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Types of Reactions:

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The nitrile group on the pyridine ring can be reduced to an amine under suitable conditions.

    Substitution: Both the thiophene and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can reduce the nitrile group.

    Substitution: Halogenated derivatives of the compound can be used as intermediates for substitution reactions.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(3-Methylthiophen-2-yl)methoxy]pyridine-3-carbonitrile has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-[(3-Methylthiophen-2-yl)methoxy]pyridine-3-carbonitrile is unique due to the combination of the thiophene and pyridine rings, which confer both electronic and biological properties. The presence of the nitrile group further enhances its reactivity and potential for functionalization.

Properties

IUPAC Name

2-[(3-methylthiophen-2-yl)methoxy]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2OS/c1-9-4-6-16-11(9)8-15-12-10(7-13)3-2-5-14-12/h2-6H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUNFWIOBVXKKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)COC2=C(C=CC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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